molecular formula C15H22N2O4 B13145234 Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate

Cat. No.: B13145234
M. Wt: 294.35 g/mol
InChI Key: OCWVWYNSZSPHRG-UHFFFAOYSA-N
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Description

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a synthetic intermediate characterized by a glycinate ester backbone, a tert-butoxycarbonyl (Boc)-protected amine group, and a phenyl ring substituted at the 3-position. This compound is widely utilized in peptide synthesis and pharmaceutical research due to its stability under acidic conditions and ease of deprotection . Its structure enables selective modifications, making it valuable for constructing complex molecules such as kinase inhibitors and peptidomimetics .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]acetate

InChI

InChI=1S/C15H22N2O4/c1-5-20-13(18)10-16-11-7-6-8-12(9-11)17-14(19)21-15(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,17,19)

InChI Key

OCWVWYNSZSPHRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate typically involves:

  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
  • Introduction of the ethyl ester on the glycine moiety.
  • Functionalization of the phenyl ring with an amino substituent.

Two main approaches are prevalent:

  • Direct Boc protection of amino-substituted phenylglycine esters.
  • Stepwise synthesis starting from glycine derivatives and subsequent protection and esterification.

Boc Protection of Amino-Substituted Phenylglycine Esters

One effective method involves the reaction of 3-aminophenylglycine ethyl ester with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the Boc protecting group on the aromatic amine.

Typical Procedure:

  • Dissolve 3-aminophenylglycine ethyl ester in an organic solvent such as ethyl acetate or dichloromethane.
  • Add di-tert-butyl dicarbonate (1.1 equiv.) and a base such as triethylamine or sodium carbonate to maintain pH 7.5–9.0.
  • Stir the reaction mixture at room temperature for several hours (typically 3–24 hours), monitoring completion by thin-layer chromatography (TLC).
  • Upon completion, separate the organic layer, wash with water to neutral pH, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or silica gel chromatography to obtain this compound with high purity (typically >99% by HPLC).

Research Outcome:

  • Yields reported range from 85% to 95% in laboratory-scale reactions.
  • The reaction is clean, with minimal side products, and compatible with scale-up.
  • The use of triethylamine as a base provides efficient pH control and good solubility of reactants.

Synthesis Starting from Glycine and tert-Butyl Esters

An alternative industrially relevant method involves the synthesis of tert-butyl glycinate intermediates followed by Boc protection and esterification steps.

Key Steps:

  • Synthesis of tert-butyl glycinate:

    • Glycine is reacted with tert-butyl acetate under acid catalysis (e.g., perchloric acid) at low temperatures (0–10 °C) for 48–72 hours to achieve transesterification.
    • The reaction mixture is neutralized to pH 6.5–7.5 using aqueous sodium hydroxide or sodium carbonate.
    • The organic layer is separated and extracted repeatedly to isolate tert-butyl glycinate.
    • Concentration and crystallization yield tert-butyl glycinate or its hydrochloride salt.
  • Boc Protection of tert-butyl glycinate:

    • tert-Butyl glycinate solution is treated with di-tert-butyl dicarbonate in the presence of triethylamine or sodium carbonate at room temperature.
    • The reaction is monitored by TLC until completion.
    • The product is extracted, washed, dried, and crystallized to yield the Boc-protected glycine tert-butyl ester.
  • Esterification to Ethyl Ester:

    • The Boc-protected intermediate can be further esterified to the ethyl ester using standard esterification techniques if necessary.

Industrial Scale Data:

Step Conditions Yield (%) Purity (HPLC %) Notes
Glycine + tert-butyl acetate 0–10 °C, 48–72 h, perchloric acid >90 - Transesterification
Neutralization & extraction pH 6.5–7.5, NaOH or Na2CO3 - - Isolation of tert-butyl glycinate
Boc Protection Room temp, triethylamine base 95–99 99.6–99.7 Crystallization purification

Advantages:

  • Uses inexpensive and readily available starting materials.
  • Environmentally friendly with minimal waste.
  • Suitable for large-scale production with straightforward operation.

Alternative Synthetic Routes and Functionalization

Some literature reports the use of manganese(IV) oxide-mediated oxidation and other oxidative methods for preparing α-imino carboxylic acid derivatives related to the target compound. These methods involve:

  • Oxidation of N-protected glycine derivatives.
  • Formation of intermediates such as bromoacetimides or chloroacetimides.
  • Subsequent nucleophilic substitution with anilines or substituted amines.

These methods are more complex and less direct but provide access to functionalized derivatives useful for further synthetic elaboration.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purification Scale Suitability
Direct Boc Protection 3-Aminophenylglycine ethyl ester Di-tert-butyl dicarbonate, triethylamine, RT 85–95 Silica gel chromatography, recrystallization Lab and pilot scale
Transesterification + Boc Protection Glycine, tert-butyl acetate, Boc2O Perchloric acid catalysis, NaOH neutralization, triethylamine, RT >90 (glycinate), 95–99 (Boc) Crystallization, extraction Industrial scale
Oxidative Functionalization N-protected glycine derivatives MnO2 oxidation, nucleophilic substitution Moderate Chromatography Research scale

Detailed Research Outcomes and Notes

  • The industrial process described in patent CN103214383A demonstrates the feasibility of synthesizing tert-butyl glycinate via transesterification of glycine with tert-butyl acetate using perchloric acid as catalyst, followed by Boc protection to yield high-purity Boc-protected glycine esters suitable for further functionalization.

  • The Boc protection step is generally performed under mild conditions at room temperature with bases like triethylamine or sodium carbonate to maintain pH and prevent side reactions. The reaction is monitored by TLC and yields are consistently high with purities exceeding 99% by HPLC.

  • Alternative oxidative methods using manganese(IV) oxide provide access to α-imino carboxylic acid derivatives but are more suited for specialized synthetic routes rather than bulk preparation of this compound.

  • Purification is commonly achieved by extraction, crystallization, and silica gel chromatography, depending on the scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is as a building block in peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for the amino functionality during the synthesis process. This protection is crucial as it prevents unwanted reactions that could occur at the amino site, thus ensuring the integrity of the desired peptide sequence.

Table 1: Comparison of Protective Groups in Peptide Synthesis

Protective GroupStabilityReactivityCommon Use
Tert-ButoxycarbonylHighModerateAmino acids
FmocModerateHighPeptide synthesis
BocHighLowSolid-phase synthesis

The stability of the tert-butoxycarbonyl group allows for selective deprotection under mild conditions, making it advantageous for synthesizing complex peptides with sensitive functional groups.

Case Study: Analogs and Derivatives

Research has indicated that compounds with similar structures can exhibit notable biological activities. For instance, derivatives of phenylalanine have been investigated for their roles as inhibitors in various biochemical pathways. Further studies on this compound could elucidate its specific biological activities and therapeutic potential.

Interaction Studies

Interaction studies involving this compound typically focus on its reactivity with biological macromolecules such as proteins and enzymes. Understanding these interactions is crucial for assessing the compound's potential applications in medicine.

Table 2: Potential Biological Activities of Amino Acid Derivatives

Activity TypeExample CompoundsMechanism
AntimicrobialAmino acid derivativesInhibition of bacterial growth
Anti-inflammatoryNon-steroidal anti-inflammatory drugs (NSAIDs)COX inhibition
AntioxidantPhenolic compoundsFree radical scavenging

The investigation of this compound's interactions could lead to discoveries of new therapeutic agents or enhance existing drug formulations.

Industrial Applications

In addition to its laboratory applications, this compound may find uses in industrial settings where amino acid derivatives are required for the production of specialty chemicals or pharmaceuticals. Its stability and reactivity make it suitable for various synthetic pathways.

Mechanism of Action

The mechanism of action of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a broader class of Boc-protected glycinate esters. Key structural analogs include:

Ethyl (tert-butoxycarbonyl)glycinate (HY-77894)
  • Molecular Formula: C₉H₁₇NO₄ (vs. C₁₅H₂₂N₂O₄ for the target compound).
  • Key Difference : Lacks the phenyl group, reducing steric hindrance and aromatic interactions.
  • Application : Primarily used in peptide chain elongation due to its simpler structure .
Benzyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate
  • Molecular Formula : C₁₈H₂₆N₂O₄.
  • Key Difference : Benzyl ester instead of ethyl ester, enhancing lipophilicity.
  • Application : Used in solid-phase peptide synthesis (SPPS) for improved resin compatibility .
Ethyl N-salicylideneglycinate Derivatives
  • Example : Ethyl N-(5-nitrosalicylidene)glycinate.
  • Key Difference : Salicylidene substituent introduces resonance-assisted hydrogen bonding (RAHB), altering photophysical properties.
  • Application : Fluorescent dyes and thermochromic materials .
Reactivity
  • Boc Deprotection : The target compound undergoes clean deprotection with trifluoroacetic acid (TFA), similar to HY-77894 .
  • Ester Hydrolysis : Ethyl esters (target compound) hydrolyze faster than benzyl analogs (e.g., compound in ) under basic conditions.

Physicochemical and Functional Properties

Property Target Compound Ethyl (tert-butoxycarbonyl)glycinate Ethyl N-(5-nitrosalicylidene)glycinate
Molecular Weight 294.35 g/mol 203.24 g/mol 294.25 g/mol
Solubility Moderate in DCM, low in water High in DCM, moderate in THF Low in water, high in DMF
Key Functional Groups Boc-amine, phenyl, ethyl ester Boc-amine, ethyl ester Salicylidene, nitro group
Applications Pharmaceutical intermediates Peptide synthesis Fluorescent probes

Commercial Availability and Purity

Compound Purity Supplier CAS Number
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate ~95% Combi-Blocks N/A
Ethyl (tert-butoxycarbonyl)glycinate (HY-77894) 99.11% MCE 14719-37-0
Benzyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate 98% Combi-Blocks 347890-34-0

Biological Activity

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that has garnered interest in medicinal chemistry and organic synthesis due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on existing research and findings.

Chemical Structure and Properties

This compound is an amino acid derivative featuring an ethyl ester group, a phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of approximately 294.346 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it useful in various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Amino Acid Derivative : The starting materials include ethyl glycinate and a suitable amine that can be protected with the Boc group.
  • Coupling Reaction : The reaction between the protected amine and ethyl glycinate is facilitated by coupling agents to form the desired product.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Here are some potential activities based on related compounds:

  • Antimicrobial Activity : Amino acid derivatives have been shown to possess antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. For example, derivatives similar to this compound could inhibit bacterial protein synthesis or disrupt cell wall integrity.
  • Anticancer Potential : Some amino acid derivatives have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation.

Case Studies

  • Antibacterial Activity : A study on related compounds demonstrated that certain amino acid derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds were effective at low micromolar concentrations, suggesting that this compound may also show similar efficacy .
  • Cytotoxicity in Cancer Cells : Research has indicated that amino acid derivatives can selectively induce cytotoxic effects in cancer cell lines while sparing normal cells. For instance, a derivative structurally similar to this compound was found to significantly reduce viability in human breast cancer cells .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with other structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl GlycinateC6H11NO2Simple amino acid derivativeMild antimicrobial properties
N-tert-butoxycarbonyl-L-alanineC9H17NO4Contains a simple aliphatic chainModerate anticancer activity
Ethyl 2-aminoacetateC4H9NO2Basic structure similar to glycinateLimited biological data available

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